

A Technical Guide to the Industrial Applications of 3-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001

[Get Quote](#)

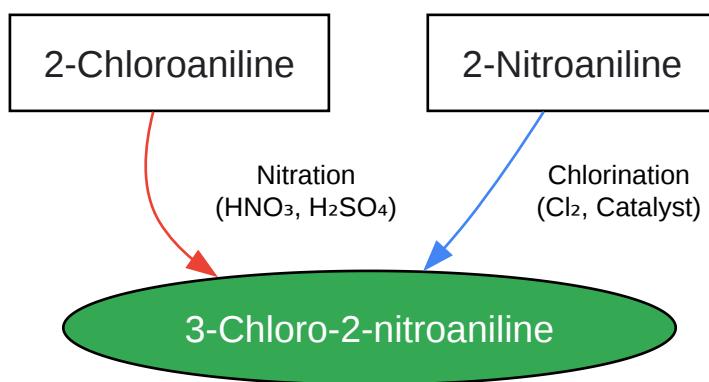
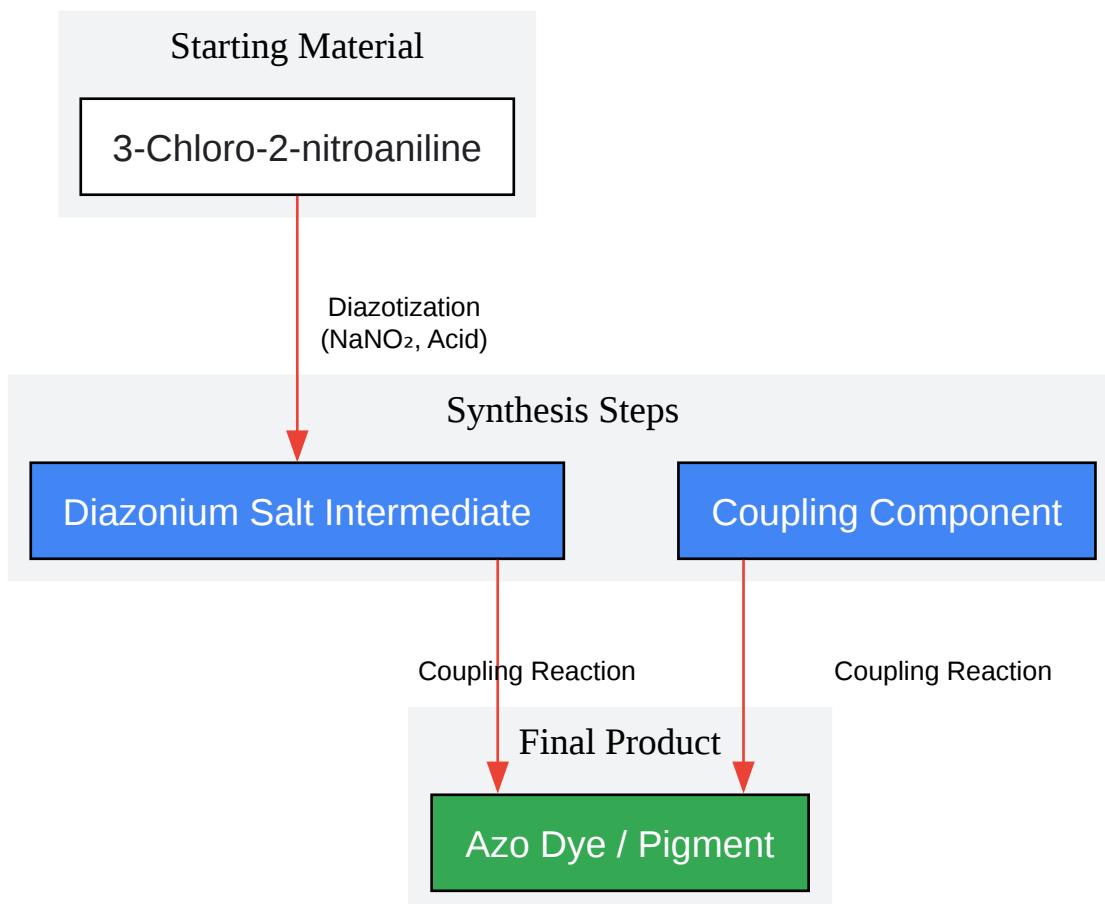
Abstract: This document provides a comprehensive technical overview of **3-Chloro-2-nitroaniline** (3C2NA), a significant chemical intermediate in various industrial sectors. It details the compound's physicochemical properties, core applications in the synthesis of dyes, pharmaceuticals, and agrochemicals, and established manufacturing protocols. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of key chemical pathways and workflows.

Introduction

3-Chloro-2-nitroaniline, a substituted aniline derivative, is a halogenated aromatic amine of considerable importance in organic synthesis.^[1] Characterized by a benzene ring substituted with adjacent chloro and nitro functional groups, as well as an amino group, its unique structure makes it a versatile precursor for a wide array of complex molecules.^{[1][2]} At room temperature, it typically appears as a pale yellow to brownish crystalline solid.^[1] First synthesized in the early 20th century, **3-Chloro-2-nitroaniline** has become a crucial building block in the industrial production of specialty chemicals, including dyes, pigments, active pharmaceutical ingredients (APIs), and agrochemicals.^{[1][2]} Its utility stems from the specific arrangement and reactivity of its functional groups, which allow for highly controlled, regioselective reactions.^[2]

Physicochemical Properties

The physical and chemical characteristics of **3-Chloro-2-nitroaniline** are fundamental to its handling, storage, and application in synthesis. Key properties are summarized in the table below. The compound is sparingly soluble in water but shows greater solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[\[1\]](#)



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1] [3] [4] [5]
Molecular Weight	172.57 g/mol	[3] [4] [5]
Appearance	Pale yellow to brownish solid	[1]
Melting Point	107-108 °C	[3]
Boiling Point	327.1 °C at 760 mmHg	[3]
pKa (Predicted)	-1.29 ± 0.10	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, DMF	[1]

Core Industrial Applications

The reactivity of the amino, nitro, and chloro groups makes **3-Chloro-2-nitroaniline** a valuable intermediate for several key industries.

Dyestuff and Pigment Manufacturing

3-Chloro-2-nitroaniline is a key precursor in the synthesis of various dyes, particularly azo dyes.[\[1\]](#)[\[2\]](#)[\[6\]](#) The primary amino group (-NH₂) can be readily converted into a diazonium salt through a process called diazotization. This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the characteristic azo (-N=N-) linkage, which is the basis of the chromophore in azo dyes. The presence of the chloro and nitro groups on the aniline ring modifies the electronic properties of the molecule, influencing the color and stability of the final dye product.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Chloro-2-nitroaniline | 59483-54-4 | Benchchem [benchchem.com]
- 3. 3-Chloro-2-nitroaniline | 59483-54-4 [sigmaaldrich.com]
- 4. 3-Chloro-2-nitroaniline | C6H5CIN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-nitroaniline CAS#: 59483-54-4 [m.chemicalbook.com]
- 6. 3-Chloro-2-nitroaniline [myskinrecipes.com]
- To cite this document: BenchChem. [A Technical Guide to the Industrial Applications of 3-Chloro-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295001#potential-industrial-applications-of-3-chloro-2-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com